molecular formula C24H28N2O B12407257 BChE-IN-13

BChE-IN-13

Cat. No.: B12407257
M. Wt: 360.5 g/mol
InChI Key: ULIOAMNTKXKLNZ-UHFFFAOYSA-N
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Description

BChE-IN-13 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase plays a critical role in maintaining normal cholinergic function by hydrolyzing acetylcholine. Selective inhibition of butyrylcholinesterase has been regarded as a viable therapeutic approach in treating neurodegenerative disorders such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-13 involves multiple steps, starting from the structural optimization of a hit compound identified through virtual screening. The synthetic route typically includes the formation of key intermediates followed by coupling reactions, reduction, and purification steps. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

BChE-IN-13 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

BChE-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

BChE-IN-13 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The molecular targets and pathways involved include the catalytic active site and peripheral anionic site of butyrylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

    Bambuterol: A known butyrylcholinesterase inhibitor.

    Rivastigmine: Another inhibitor used in treating Alzheimer’s disease.

    Pancuronium Bromide: A potential novel inhibitor identified through screening.

Uniqueness of BChE-IN-13

This compound stands out due to its high selectivity and potency towards butyrylcholinesterase compared to other inhibitors. Its unique binding mode and structural features contribute to its effectiveness in inhibiting the enzyme .

Properties

Molecular Formula

C24H28N2O

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[2-methylpropyl(naphthalen-2-ylmethyl)amino]acetamide

InChI

InChI=1S/C24H28N2O/c1-18(2)15-26(17-24(27)25-23-11-7-4-8-19(23)3)16-20-12-13-21-9-5-6-10-22(21)14-20/h4-14,18H,15-17H2,1-3H3,(H,25,27)

InChI Key

ULIOAMNTKXKLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(CC2=CC3=CC=CC=C3C=C2)CC(C)C

Origin of Product

United States

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